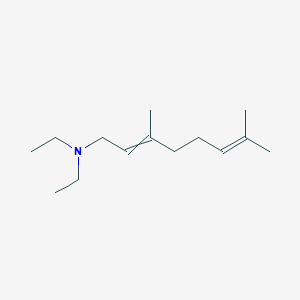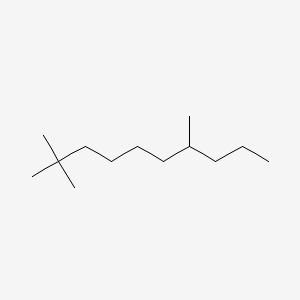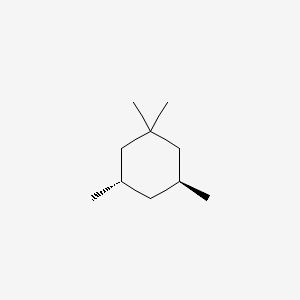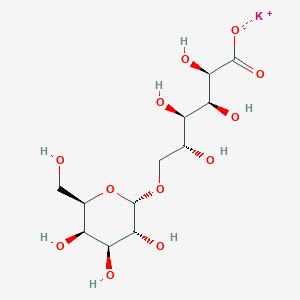
N,N-Diethyl-3,7-dimethyl-2,6-octadiene-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-3,7-dimethyl-2,6-octadiene-1-amine is an organic compound that belongs to the class of amines It is characterized by its unique structure, which includes a diethylamine group attached to a dimethyl-octadiene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-3,7-dimethyl-2,6-octadiene-1-amine typically involves the reaction of myrcene with diethylamine. This reaction is catalyzed by metals and corresponding auxiliary catalysts to achieve a higher yield . The process can be summarized as follows:
Raw Materials: Myrcene and diethylamine.
Catalysts: Metals such as lithium, along with auxiliary catalysts.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to optimize the yield.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: To handle the increased volume of reactants.
Efficient Catalysts: To ensure high yield and purity.
Quality Control: To monitor the reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions: N,N-Diethyl-3,7-dimethyl-2,6-octadiene-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride.
Substitution: Halogenating agents or other nucleophiles.
Major Products:
Oxidation Products: Corresponding oxides or alcohols.
Reduction Products: Simpler amines.
Substitution Products: Compounds with different functional groups replacing the amine group.
Applications De Recherche Scientifique
N,N-Diethyl-3,7-dimethyl-2,6-octadiene-1-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals, fragrances, and other industrial products.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-3,7-dimethyl-2,6-octadiene-1-amine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways related to its biological activity, such as signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
N,N-Diethyl-3,7-dimethyl-2,6-octadiene-1-amine can be compared with similar compounds to highlight its uniqueness:
Similar Compounds:
Propriétés
Numéro CAS |
59117-55-4 |
|---|---|
Formule moléculaire |
C14H27N |
Poids moléculaire |
209.37 g/mol |
Nom IUPAC |
N,N-diethyl-3,7-dimethylocta-2,6-dien-1-amine |
InChI |
InChI=1S/C14H27N/c1-6-15(7-2)12-11-14(5)10-8-9-13(3)4/h9,11H,6-8,10,12H2,1-5H3 |
Clé InChI |
XDEJHXKVKISANH-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC=C(C)CCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![diendo-3-Amino-bicyclo[2.2.1]heptane-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B13797269.png)

![tert-Butyl (2S)-2-[2-(methanesulfonyl)ethyl]piperazine-1-carboxylate](/img/structure/B13797278.png)


![Butanoicacid,3-[(1-phenylethyl)amino]-,ethyl ester,[r-(r*,s*)]-(9ci)](/img/structure/B13797319.png)

![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B13797323.png)
![1H-Pyrrolo[3,4-B]pyrazine-2,3,5,7(4H,6H)-tetrone](/img/structure/B13797324.png)

![6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13797345.png)
